2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Overview
Description
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound with the molecular formula C19H34O5 and a molecular weight of 342.47 g/mol . It is a white to off-white solid and is primarily used in scientific research, particularly in the study of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
Mechanism of Action
Target of Action
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound It’s known to be used for the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
Mode of Action
It’s known that it can favorably alter lipid disorders in relation to obesity , which suggests it may interact with lipid metabolism pathways.
Result of Action
It’s known to be used in the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders , suggesting it may have effects on these conditions.
Biochemical Analysis
Biochemical Properties
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases. These interactions can modulate the breakdown and synthesis of fatty acids, impacting overall lipid homeostasis. Additionally, this compound may interact with proteins involved in glucose metabolism, potentially affecting insulin signaling pathways and glucose uptake .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In adipocytes, this compound can influence lipid storage and mobilization, thereby affecting adipogenesis and lipolysis. In hepatocytes, it may alter glucose and lipid metabolism, impacting gluconeogenesis and glycogen synthesis. Furthermore, this compound has been observed to modulate cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound may inhibit the activity of certain lipases, reducing the breakdown of triglycerides into free fatty acids. Additionally, this compound can influence gene expression by modulating transcription factors and coactivators involved in metabolic regulation. These molecular interactions ultimately result in changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular processes may change over time, with prolonged exposure potentially leading to alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exert beneficial effects on lipid and glucose metabolism, improving metabolic health. At higher doses, it may induce toxic or adverse effects, such as hepatic steatosis or insulin resistance. Threshold effects have been observed, where the compound’s impact on metabolic pathways becomes pronounced only above certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid and glucose metabolism. It interacts with enzymes such as acyl-CoA synthetases and lipases, influencing the synthesis and breakdown of fatty acids. Additionally, this compound can affect the activity of key metabolic regulators, such as AMPK and peroxisome proliferator-activated receptors (PPARs), thereby modulating metabolic flux and metabolite levels. These interactions underscore the compound’s role in maintaining metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These processes are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. In these organelles, this compound can interact with key metabolic enzymes and regulators, modulating their activity and influencing cellular metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Preparation Methods
The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves several steps:
Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.
Further Substitution, Hydrolysis, Acidification, and Decarboxylation: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes these reactions with 1,3-diP substituent acetone (where P is COOR, CN, or CONH2) to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.
Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.
Chemical Reactions Analysis
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve boron reducing agents to yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include DMSO, PEG300, Tween-80, and saline solutions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is widely used in scientific research due to its biological activity. It is particularly valuable in the study of:
Cardiovascular Diseases: It helps in understanding the mechanisms and potential treatments for heart-related conditions.
Dyslipidemias: Research on lipid metabolism disorders benefits from this compound.
Dysproteinemias: It aids in studying abnormal protein levels in the blood.
Glucose Metabolism Disorders: It is used to investigate disorders related to glucose metabolism, such as diabetes.
Comparison with Similar Compounds
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is unique due to its specific structure and biological activity. Similar compounds include:
This compound diethyl ester: This ester derivative has similar applications but differs in its chemical properties and solubility.
8-Hydroxy-2,2,14,14-tetramethyl pentadecanedioic acid: This hydroxylated derivative is used in similar research areas but has different reactivity and biological effects.
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413624-71-2 | |
Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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